2-Fluoropyridine-3-sulfonamide
Overview
Description
2-Fluoropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5FN2O2S. It is closely related to 6-bromo-2-fluoropyridine-3-sulfonamide, which has a molecular weight of 255.07 .
Molecular Structure Analysis
The molecular structure of 2-Fluoropyridine-3-sulfonamide can be analyzed using Fourier transform microwave (FTMW) and chirped pulse Fourier transform microwave (cp-FTMW) spectroscopies . These techniques have been used to investigate the ground state rotational spectra of 2-fluoropyridine and 3-fluoropyridine .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoropyridine-3-sulfonamide are not available, there are general reactions involving fluoropyridines. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . Also, the synthesis of fluorinated pyridines often involves reactions such as the Umemoto reaction and Balts-Schiemann reaction .Physical And Chemical Properties Analysis
2-Fluoropyridine-3-sulfonamide has a molecular weight of 176.17 g/mol. It is related to 3-fluoropyridine-2-sulfonamide, which is a powder at room temperature .Scientific Research Applications
Synthesis and Bioactivity
- The synthesis of aliphatic sulfonyl fluorides, including derivatives of 2-Fluoropyridine-3-sulfonamide, has seen growing interest due to their applications in chemical biology and molecular pharmacology. A novel method for their synthesis involves visible-light-mediated decarboxylative fluorosulfonylethylation, enabling the creation of diverse compound libraries (Ruting Xu et al., 2019).
Analytical Chemistry
- Advances in detection techniques for sulfonamides and fluoroquinolones in environmental samples highlight the importance of 2-Fluoropyridine-3-sulfonamide derivatives in environmental analytical chemistry. High-performance liquid chromatography coupled with mass spectrometry is commonly employed for this purpose (Patrícia S. Peixoto et al., 2016).
Biochemical Applications
- The compound 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, a fluorescent amino acid derivative, has been genetically encoded into proteins for studying their structure and dynamics. This highlights the potential of 2-Fluoropyridine-3-sulfonamide derivatives in biochemistry and cellular biology (D. Summerer et al., 2006).
Radiopharmaceuticals
- Derivatives like [18F]2B-SRF101, a sulfonamide derivative of the fluorescent dye Sulforhodamine 101, have been developed for potential use in radiotracing and studying biological behaviors. Such applications underline the relevance of 2-Fluoropyridine-3-sulfonamide in radiopharmaceutical research (Ingrid Kreimerman et al., 2017).
Environmental Toxicology
- Studies on the biodegradation of fluorotelomer surfactants, which include 2-Fluoropyridine-3-sulfonamide derivatives, are crucial in understanding their environmental impact and transformation products. This research is integral to assessing the environmental persistence and toxicity of these compounds (Lisa A. D’Agostino et al., 2017).
Medicinal Chemistry
- The comparison of binding affinities of various sulfonamide derivatives to phenylethanolamine N-methyltransferase, a key enzyme, demonstrates the utility of 2-Fluoropyridine-3-sulfonamide in developing potent enzyme inhibitors for therapeutic applications (G. L. Grunewald et al., 2006).
Safety and Hazards
While specific safety data for 2-Fluoropyridine-3-sulfonamide is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding inhalation of dust/fume/gas/mist/vapors/spray, and keeping away from open flames, hot surfaces, and sources of ignition .
Future Directions
The use of fluoropyridines in drug discovery is a growing field . The unique properties of fluorine make fluorinated organic compounds attractive in many research areas, and therefore fluorinating agents are important . Future research may focus on developing new methods for the synthesis of 2-Fluoropyridine-3-sulfonamide and exploring its potential applications in medicine and other fields.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoropyridine-3-sulfonamide belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property could influence the interaction of 2-Fluoropyridine-3-sulfonamide with its targets.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as fluoroquinolones, have been studied extensively . Fluoroquinolones are known for their favorable pharmacokinetic profiles, resulting in high serum concentrations . These properties may provide some insight into the potential pharmacokinetics of 2-Fluoropyridine-3-sulfonamide.
Result of Action
The presence of fluorine in the compound could potentially enhance its reactivity and selectivity, leading to unique biological effects .
Action Environment
The suzuki–miyaura (sm) coupling reaction, a common reaction involving organoboron reagents like 2-fluoropyridine-3-sulfonamide, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable and effective under a variety of environmental conditions.
properties
IUPAC Name |
2-fluoropyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRZCYYTTIMHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropyridine-3-sulfonamide | |
CAS RN |
1260427-18-6 | |
Record name | 2-fluoropyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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